Isoform Selectivity: Epostane's 12- to 17-Fold Preference for 3β-HSD1 Over 3β-HSD2 vs. Trilostane
Epostane demonstrates a quantifiable and therapeutically relevant selectivity for the human 3β-HSD1 isoform compared to the 3β-HSD2 isoform, a feature critical for applications targeting steroidogenesis in breast tumors (3β-HSD1) while sparing adrenal cortisol and aldosterone production (3β-HSD2). In recombinant MCF-7 breast tumor cells, Epostane inhibits DHEA-induced proliferation of cells expressing 3β-HSD1 with a 12- to 16-fold lower IC50 compared to cells expressing 3β-HSD2, a selectivity profile comparable to trilostane but with a higher absolute affinity for 3β-HSD1 [1]. Using purified enzymes, Epostane binds to 3β-HSD1 with a 17-fold higher affinity (Ki = 0.06 µM) compared to 3β-HSD2 (Ki = 0.85 µM), while trilostane shows a 12- to 14-fold difference (Ki = 0.08 µM for 3β-HSD1 vs. 1.01 µM for 3β-HSD2) [2]. This 17-fold Ki ratio for Epostane versus the ~12-fold ratio for trilostane indicates a modest but measurable advantage in isoform discrimination.
| Evidence Dimension | Isoform Selectivity (3β-HSD1 vs. 3β-HSD2) |
|---|---|
| Target Compound Data | Ki (3β-HSD1) = 0.06 µM; Ki (3β-HSD2) = 0.85 µM; Fold-difference = 17x |
| Comparator Or Baseline | Trilostane: Ki (3β-HSD1) = 0.08 µM; Ki (3β-HSD2) = 1.01 µM; Fold-difference = 12.6x |
| Quantified Difference | Epostane shows a 17-fold selectivity; Trilostane shows a 12.6-fold selectivity. Epostane's Ki for 3β-HSD1 is 0.06 µM vs. Trilostane's 0.08 µM (25% lower, indicating higher absolute affinity). |
| Conditions | Purified recombinant human 3β-HSD1 and 3β-HSD2 enzymes; validated in MCF-7 Tet-off breast tumor cells stably transfected with either isoform. |
Why This Matters
For procurement decisions, Epostane offers a higher absolute affinity and a slightly superior selectivity window for 3β-HSD1 over 3β-HSD2 compared to trilostane, making it the preferred tool compound for studies requiring maximal on-target inhibition of the type 1 isoform with minimal cross-reactivity against the type 2 isoform.
- [1] Thomas, J. L., et al. (2011). Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer. The Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 57-65. View Source
- [2] Thomas, J. L., Umland, T. C., Scaccia, L. A., Boswell, E. L., & Kacsoh, B. (2004). The higher affinity of human type 1 3beta-hydroxysteroid dehydrogenase (3beta-HSD1) for substrate and inhibitor steroids relative to human 3beta-HSD2 is validated in MCF-7 tumor cells and related to subunit interactions. Endocrine Research, 30(4), 935-941. View Source
